2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Description
This synthetic compound features a highly complex tricyclic core structure (tricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene) fused with sulfur and nitrogen heteroatoms. Key substituents include an acetyl group at position 11, a benzyl group at position 4, and a 3-methoxyphenyl acetamide moiety linked via a sulfanyl bridge. Crystallographic data for analogous compounds often rely on SHELX software for refinement, indicating that its stereochemistry may have been resolved using similar methodologies . Synthetic routes for such molecules may align with strategies described in plant-derived biomolecule research, emphasizing regioselective functionalization .
Properties
IUPAC Name |
2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4S2/c1-17(32)30-12-11-21-22(15-30)37-25-24(21)26(34)31(14-18-7-4-3-5-8-18)27(29-25)36-16-23(33)28-19-9-6-10-20(13-19)35-2/h3-10,13H,11-12,14-16H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPKKZJYWBYTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)OC)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by functional group modifications to introduce the acetyl, benzyl, and methoxyphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the process is environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions
2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Core Structure and Functional Group Comparison
Key Observations :
- The target compound’s tricyclic scaffold is distinct from marine-derived bicyclic analogs, which often incorporate halogenated aromatic rings for enhanced bioactivity .
- Unlike plant-derived triterpenes with hydroxyl or carboxylic acid groups, the acetyl and methoxyphenyl groups in the target compound may improve lipophilicity and blood-brain barrier penetration .
Bioactivity and Pharmacokinetic Profiles
Table 2: Hypothetical Bioactivity Comparison (Based on Methodological Context)
Analysis :
- The target compound’s sulfanyl bridge and acetyl group may enhance binding affinity to kinase targets compared to marine analogs .
Research Findings and Methodological Context
- Structural Elucidation : The compound’s crystal structure (if available) likely employed SHELX for refinement, a standard in small-molecule crystallography .
- Bioactivity Screening: LC/MS-based profiling, commonly used in marine actinomycete studies, could identify minor metabolites or degradation products .
- Synthesis : Modular synthetic approaches, as seen in plant-derived biomolecule research, may have been adapted to assemble the tricyclic core and methoxyphenyl acetamide moiety .
Biological Activity
The compound 2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a triazatricyclo framework, a sulfanyl group, and an acetylated benzyl moiety, which contribute to its unique biological profile.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the sulfanyl group is often correlated with enhanced antibacterial activity against various pathogens.
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Antitumor Activity
- Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. Compounds with similar triazatricyclo structures have shown promise in targeting specific cancer pathways.
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Anti-inflammatory Effects
- The methoxyphenyl acetamide moiety may contribute to anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed based on structural analogs:
- Inhibition of Enzymatic Pathways : The triazatricyclo structure may interact with enzymes involved in metabolic pathways, potentially leading to altered cell signaling.
- Receptor Binding : The compound may bind to specific receptors involved in inflammation and cancer progression, modulating their activity.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Findings |
|---|---|---|
| Antimicrobial | Sulfonamide derivatives | Effective against Gram-positive bacteria |
| Antitumor | Triazole-based compounds | Inhibited growth of melanoma cells |
| Anti-inflammatory | Acetamide derivatives | Reduced TNF-alpha levels in vitro |
- Antimicrobial Study : A study by Gayathri et al. (2006) demonstrated that sulfonamide derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Antitumor Research : Research by Supuran et al. (2003) highlighted the potential of triazole derivatives in inhibiting tumor cell lines, suggesting a pathway for further exploration with our compound.
- Inflammation Modulation : Bouasla et al. (2010) reported that oxazolidinone derivatives reduced inflammatory markers in human lymphocytes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
